3-Phenylisochroman-1-ol
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Overview
Description
3-Phenylisochroman-1-ol is an organic compound that belongs to the class of isochromans It features a phenyl group attached to the isochroman ring, which is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylisochroman-1-ol can be achieved through several methods. One common approach involves the oxa-Pictet–Spengler cyclization of arylethanols and aldehydes. This reaction is catalyzed by heteropolyacid ionic liquids in a green solvent such as dimethyl carbonate, yielding substituted isochromans under moderate conditions with excellent yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and the use of recyclable catalysts are likely to be employed to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylisochroman-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are employed.
Major Products: The major products formed from these reactions include various substituted isochromans, ketones, and alcohol derivatives.
Scientific Research Applications
3-Phenylisochroman-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 3-Phenylisochroman-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Isochromans: Compounds with similar bicyclic structures but different substituents.
Phenylpropanols: Compounds with a phenyl group attached to a propanol backbone.
Isoquinolines: Compounds with a nitrogen atom in the ring structure.
Uniqueness: 3-Phenylisochroman-1-ol is unique due to its specific combination of a phenyl group and an isochroman ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C15H14O2 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-phenyl-3,4-dihydro-1H-isochromen-1-ol |
InChI |
InChI=1S/C15H14O2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-9,14-16H,10H2 |
InChI Key |
YHVDJDASXIMISF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C2=CC=CC=C21)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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